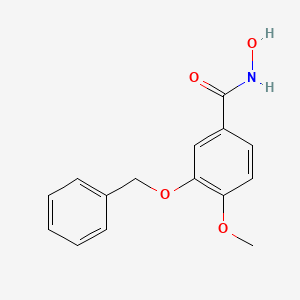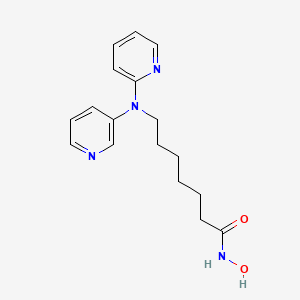
HTMT dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
HTMT dimaleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving histamine receptors.
Biology: Employed in studies related to cellular signaling and receptor activation.
Medicine: Investigated for its potential therapeutic effects in conditions involving histamine receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
HTMT dimaleate exerts its effects by acting as an agonist for histamine H1 and H2 receptors. It binds to these receptors and activates intracellular signaling pathways, leading to an increase in intracellular calcium ions and inositol trisphosphate. This activation results in various physiological responses, including modulation of immune cell activity and cellular proliferation .
生化学分析
Biochemical Properties
HTMT dimaleate interacts with H1 and H2 receptors, which are proteins located on the cell membrane . The interaction between this compound and these receptors activates IP3/Ca2+ signaling, which is crucial for various cellular functions .
Cellular Effects
This compound influences cell function by activating IP3/Ca2+ signaling, which in turn induces the proliferation of small cholangiocytes . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to H1 and H2 receptors . This binding activates IP3/Ca2+ signaling, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in water and DMSO, suggesting it may have good stability in aqueous solutions .
Dosage Effects in Animal Models
A study has reported hepatotoxicity due to this compound in rabbit experimental models .
Metabolic Pathways
Given its role as a H1 and H2 receptor agonist, it likely interacts with enzymes and cofactors involved in histamine signaling .
Transport and Distribution
Given its solubility in water and DMSO, it is likely that it can be readily transported and distributed within cells .
Subcellular Localization
Given its role as a H1 and H2 receptor agonist, it is likely that it localizes to the cell membrane where these receptors are located .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HTMT dimaleate involves the reaction of 6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamide with maleic acid. The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the formation of the dimaleate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥99% .
化学反応の分析
Types of Reactions: HTMT dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
類似化合物との比較
HTMT dimaleate is unique in its high potency and selectivity for histamine H1 and H2 receptors. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but less potent than this compound.
Dimaprit: Another histamine receptor agonist, but with different receptor selectivity and potency.
Betahistine: A histamine analog used in the treatment of vertigo, with different pharmacological properties.
This compound stands out due to its significantly higher activity in H2-mediated effects and its ability to increase intracellular calcium ions and inositol trisphosphate through a unique binding site .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOZWTYNWZSBY-SPIKMXEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NCCC1=CN=CN1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of HTMT dimaleate?
A1: this compound functions as a selective agonist for the histamine H1 receptor (H1R). [, , , , , ] Upon binding to H1R on the surface of specific cell types like cholangiocytes, it triggers a cascade of intracellular events. This activation primarily leads to an increase in inositol trisphosphate (IP3) levels, which in turn elevates intracellular calcium ion (Ca2+) concentrations. [, ] This surge in Ca2+ levels activates calmodulin-dependent protein kinase (CaMK), particularly CaMK I, ultimately leading to the activation of cAMP response element binding protein (CREB). [] This signaling pathway plays a crucial role in regulating various cellular functions, including proliferation. []
Q2: How does this compound influence cholangiocyte growth?
A2: Research indicates that this compound specifically stimulates the proliferation of small cholangiocytes. [] This effect is directly linked to its H1R agonistic activity, as co-administration with the H1R antagonist terfenadine effectively blocks this compound-induced proliferation. [] This suggests that H1R activation and the subsequent IP3/Ca2+/CaMK I/CREB pathway are crucial for the growth regulation of small cholangiocytes. [] Interestingly, this proliferative effect seems specific to small cholangiocytes, as large cholangiocytes, while expressing H1R, do not exhibit increased growth upon this compound stimulation. [, ]
Q3: Beyond cholangiocytes, are there other cell types affected by this compound?
A3: Studies demonstrate that this compound can induce relaxation in guinea pig tracheal smooth muscle pre-contracted with histamine. [, ] This relaxation effect is attributed to its interaction with H1 receptors in the trachea and displays a non-competitive antagonism. [] This finding suggests potential applications of this compound in alleviating bronchoconstriction, particularly in cases of atopic asthma. []
Q4: What are the potential research applications of this compound?
A4: Given its specific mechanism of action, this compound serves as a crucial pharmacological tool in various research areas:
- Cholangiopathies: It helps investigate the role of H1R and its downstream signaling in the development and progression of cholangiopathies, particularly focusing on differential responses of small and large cholangiocytes. [, ]
- Respiratory Diseases: The compound aids in exploring the therapeutic potential of targeting H1R for bronchodilation, especially in conditions like asthma. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)

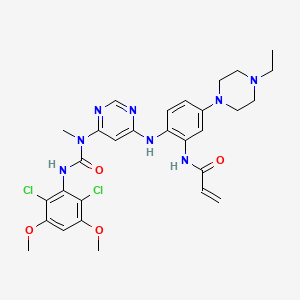
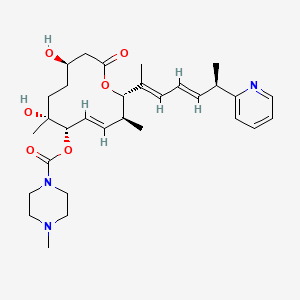

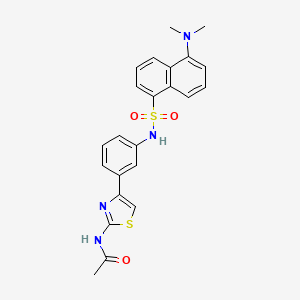



![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)

